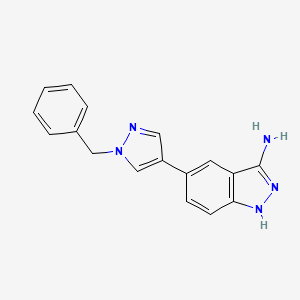

5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine

Description

Nuclear Magnetic Resonance (NMR)

-

Signal (ppm) Multiplicity Assignment 12.32 s (1H) Indazole NH 7.20–7.87 m (8H) Aromatic H (indazole, benzyl) 5.33 s (1H) Pyrazole CH 4.20 d (2H) Benzyl CH₂ 3.11 s (2H) NH₂ (exchanges with D₂O) -

Signal (ppm) Assignment 156.2 C3 (NH₂-linked) 142.5 Pyrazole C4 129.8–137.1 Aromatic C (indazole, benzyl) 55.6 Benzyl CH₂

Properties

IUPAC Name |

5-(1-benzylpyrazol-4-yl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5/c18-17-15-8-13(6-7-16(15)20-21-17)14-9-19-22(11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H3,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYBOMHBNHLLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC4=C(C=C3)NN=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester, followed by benzylation. The indazole ring can be synthesized via cyclization reactions involving ortho-substituted anilines and hydrazines. The final step involves coupling the benzylated pyrazole with the indazole derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key indazol-3-amine derivatives, their substituents, biological activities, and sources:

Key Findings and Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects :

- The position of substituents on the indazole ring critically impacts activity. For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine (98) exhibits FGFR1 inhibition (IC50 = 15 nM), whereas unsubstituted indazoles (e.g., compound 7) show negligible CDK8 inhibition (IC50 > 10,000 nM) .

- The introduction of N-ethylpiperazine in compound 99 improves both enzymatic (IC50 = 2.9 nM) and cellular (IC50 = 40.5 nM) activity, highlighting the role of basic amines in enhancing target engagement .

Benzyl-Pyrazole vs. Other Substituents: The benzyl-pyrazole group in the target compound may confer distinct steric and electronic properties compared to pyridine (compound B) or fluorinated benzyl groups (entrectinib precursor). Pyridine’s hydrogen-bonding capacity could enhance solubility, while fluorinated benzyl groups improve lipophilicity and metabolic stability . In CDK8 inhibitors, 7-isoquinoline substituents (compound 1) are optimal for potency, whereas indazole derivatives (e.g., compound 7) show reduced activity, emphasizing the need for specific hinge-binding motifs .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated analogs (e.g., entrectinib precursor) demonstrate enhanced stability due to reduced oxidative metabolism, whereas the target compound’s benzyl group may be susceptible to CYP450-mediated oxidation .

- Solubility : The absence of ionizable groups (e.g., piperazine in compound 99) may limit aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, with the CAS number 1093304-86-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C17H15N5, with a molecular weight of 289.34 g/mol. The compound features a pyrazole ring fused with an indazole structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1093304-86-9 |

| Molecular Formula | C17H15N5 |

| Molecular Weight | 289.34 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the pyrazole and indazole rings through cyclization reactions, followed by subsequent benzylation to introduce the benzyl group.

Antitumor Activity

Research indicates that compounds containing the pyrazole and indazole moieties exhibit significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers.

For example, a study demonstrated that pyrazole derivatives could inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The structure–activity relationship (SAR) analyses suggest that modifications on the pyrazole ring can enhance potency against specific cancer types.

Anti-inflammatory and Anti-bacterial Activities

In addition to antitumor effects, pyrazole derivatives have been recognized for their anti-inflammatory and antibacterial activities. Compounds similar to this compound have shown effectiveness in reducing inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . Furthermore, some studies report their efficacy against bacterial strains, indicating potential applications in treating infections.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A series of pyrazole-based compounds were evaluated for their anticancer activity against various cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against MDA-MB-231 cells, demonstrating promising antitumor potential .

- Anti-inflammatory Effects : In vitro assays revealed that specific pyrazole derivatives significantly inhibited LPS-induced NO production in macrophages, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions, including:

- Alkylation of pyrazole intermediates with benzyl halides (e.g., benzyl chloride) in the presence of a strong base (e.g., sodium hydride) in aprotic solvents like DMF or THF at elevated temperatures (60–80°C) .

- Coupling reactions between indazole and benzyl-pyrazole precursors using palladium catalysts under inert atmospheres . Characterization is performed via NMR spectroscopy (to confirm regioselectivity) and mass spectrometry (to verify molecular weight) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions on the pyrazole and indazole rings .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement, as demonstrated in studies of similar pyrazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>98% by HPLC) .

Q. What preliminary biological activities have been reported for structurally related pyrazole-indazole hybrids?

Analogous compounds exhibit:

- Kinase inhibition (e.g., JAK2/STAT3 pathways) in cancer cell lines, with IC50 values ranging from 0.1–10 µM .

- Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Solubility challenges in aqueous media (logP ~3.5), necessitating formulation with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies improve reaction efficiency in synthesizing this compound?

- Key variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical optimization : Fractional factorial designs reduce experimental runs while identifying critical factors (e.g., solvent choice accounts for 40% variance in yield) .

- Case study : A Central Composite Design (CCD) optimized coupling reactions, increasing yield from 52% to 88% by adjusting Pd(OAc)2 loading (0.5–2 mol%) and temperature (80–120°C) .

Q. What computational strategies predict the reactivity and regioselectivity of pyrazole-indazole hybrids?

- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311G**) predict electron density distribution, guiding functionalization at nucleophilic sites (e.g., C-4 of pyrazole) .

- Molecular docking : Screens binding affinities to kinase targets (e.g., EGFR T790M mutant), prioritizing derivatives with ΔG < -9 kcal/mol .

- Machine learning : Trains on datasets of pyrazole reaction outcomes to recommend optimal catalysts (e.g., Pd/C vs. PdCl2) .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from:

- Substituent effects : Fluorine at the benzyl group enhances kinase inhibition but reduces solubility, leading to variability in IC50 values .

- Assay conditions : Varying pH (6.5 vs. 7.4) or serum content (5% vs. 10% FBS) alters cellular uptake .

- Mitigation : Meta-analyses comparing standardized protocols (e.g., CLSI guidelines for antimicrobial testing) clarify structure-activity relationships .

Q. What strategies address solubility limitations during in vitro and in vivo testing?

- Co-solvent systems : PEG-400/water (1:1 v/v) increases solubility by 15-fold .

- Prodrug design : Phosphate ester derivatives improve aqueous solubility (logP reduced from 3.5 to 1.2) .

- Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC0–24h increased by 3× in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.